molecular formula C11H16N2O2S B053442 4-Piperidin-4-YL-benzenesulfonamide CAS No. 119737-31-4

4-Piperidin-4-YL-benzenesulfonamide

Cat. No. B053442
M. Wt: 240.32 g/mol
InChI Key: QAKHULNHTKVTLH-UHFFFAOYSA-N
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Description

4-Piperidin-4-YL-benzenesulfonamide is a compound that has been the focus of numerous studies due to its structural complexity and potential biological activity. It belongs to a class of compounds that exhibit significant antimicrobial activity and are involved in various chemical reactions due to their unique molecular structure.

Synthesis Analysis

The synthesis of 4-Piperidin-4-YL-benzenesulfonamide derivatives involves multiple steps, starting with the reaction of piperidin with benzenesulfonyl chloride to create a core structure, followed by various substitutions at the nitrogen atom to yield a series of derivatives. These processes have been characterized using spectroscopic techniques like IR, 1H NMR, 13C NMR, and Mass spectral analysis, confirming the successful synthesis of these compounds (Desai, Makwana, & Senta, 2016).

Molecular Structure Analysis

The molecular structure of 4-Piperidin-4-YL-benzenesulfonamide derivatives has been elucidated through single crystal X-ray diffraction studies, revealing that the piperidine ring adopts a chair conformation with a distorted tetrahedral geometry around the sulfur atom. This detailed structural information is pivotal in understanding the compound's reactivity and interaction with biological targets (Karthik et al., 2021).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including substitution reactions, which are fundamental in synthesizing more complex derivatives. The reactivity is influenced by the molecular structure, especially the piperidine ring's conformation and the sulfur atom's geometry, which affects the compounds' biological activity.

Physical Properties Analysis

The physical properties, including thermal and optical characteristics, have been studied using techniques like thermogravimetric analysis and optical spectroscopy. These studies reveal that the compounds are stable over a wide temperature range, and their optical properties can be correlated with their molecular structure (Karthik et al., 2021).

Scientific Research Applications

Field: Drug Discovery

  • Summary of Application : The piperidine nucleus, which is a part of the “4-Piperidin-4-YL-benzenesulfonamide” structure, is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Field: Antimalarial Drug Development

  • Summary of Application : Piperidine derivatives, such as “4-Piperidin-4-YL-benzenesulfonamide”, have been studied for their potential use in the treatment of malaria. Specifically, structurally simple synthetic 1, 4-disubstituted piperidines have shown high selectivity for resistant Plasmodium falciparum .
  • Methods of Application/Experimental Procedures : The antiplasmodial activity of these compounds was determined against cultured chloroquine-sensitive and resistant strains of P. falciparum by in vitro parasite growth inhibition .
  • Results/Outcomes : The compounds produced 56 to 93% inhibition of parasite growth at 40 μg/mL. Three promising alcohol analogues were identified, which were more active on the resistant strain than the sensitive strain .

Field: Organic Synthesis

  • Summary of Application : “4-Piperidin-4-YL-benzenesulfonamide” can be used as a building block in the synthesis of other organic compounds .
  • Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures for “4-Piperidin-4-YL-benzenesulfonamide” in organic synthesis were not detailed in the sources I found .
  • Results/Outcomes : The outcomes of using “4-Piperidin-4-YL-benzenesulfonamide” in organic synthesis are not explicitly mentioned in the sources I found .

Field: Anticancer Drug Development

  • Summary of Application : Piperidine derivatives, such as “4-Piperidin-4-YL-benzenesulfonamide”, have been studied for their potential use in the treatment of cancer. Specifically, structurally simple synthetic 1, 4-disubstituted piperidines have shown promising results .
  • Methods of Application/Experimental Procedures : The anticancer activity of these compounds was determined against various types of cancers both in vitro and in vivo .
  • Results/Outcomes : The compounds showed promising antiproliferation and antimetastatic effects on various types of cancers .

Field: Glycine Transporter 1 (GlyT1) Inhibitor Development

  • Summary of Application : “4-Piperidin-4-YL-benzenesulfonamide” derivatives have been developed as GlyT1 inhibitors, which is a currently investigated strategy in drug discovery for schizophrenia .
  • Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures for “4-Piperidin-4-YL-benzenesulfonamide” in GlyT1 inhibitor development were not detailed in the sources I found .
  • Results/Outcomes : The outcomes of using “4-Piperidin-4-YL-benzenesulfonamide” in GlyT1 inhibitor development are not explicitly mentioned in the sources I found .

properties

IUPAC Name

4-piperidin-4-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c12-16(14,15)11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2,(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKHULNHTKVTLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592977
Record name 4-(Piperidin-4-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperidin-4-YL-benzenesulfonamide

CAS RN

119737-31-4
Record name 4-(Piperidin-4-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of the product of part (ii) above (17.0 g) and 5N aqueous hydrochloric acid (150 ml) was heated under reflux for 3 hours. The resulting solution was evaporated and the residue was dissolved in the minimum volume of water. The solution was made basic (to a pH of about 8-9) by the addition of solid sodium bicarbonate. The solid was filtered off, washed with a little water and crystallised from ethanol/methanol (2:1) to give the title compound, (7.70 g), m.p. 229°-230°.
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Manickam, HB Jalani, T Pillaiyar, PR Boggu… - European Journal of …, 2018 - Elsevier
To optimize the lead urea scaffold 1 and 2 as selective cardiac myosin ATPase activator, a series of urea derivatives have been synthesized to explore its structure activity relationship. …
Number of citations: 11 www.sciencedirect.com

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